molecular formula C7H10N2<br>CH3C6H3(NH2)2<br>C7H10N2 B122806 2,4-Diaminotoluene CAS No. 95-80-7

2,4-Diaminotoluene

Cat. No.: B122806
CAS No.: 95-80-7
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Description

2,4-Diaminotoluene is an aromatic organic compound with the chemical formula C7H10N2. It is one of the six isomers of toluenediamine and is characterized by the presence of two amino groups attached to a toluene ring. This compound appears as a white solid, although commercial samples may exhibit a yellow-tan color due to impurities .

Biochemical Analysis

Biochemical Properties

2,4-Diaminotoluene is involved in various biochemical reactions. It is prepared by hydrogenation of 2,4-dinitrotoluene using a nickel catalyst . The biotransformation of this compound in human skin and reconstructed tissues proceeds through a pathway involving intermediates such as 2-amino-4-nitrotoluene and this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. Acute exposure to high levels of this compound in humans has caused severe skin and eye irritation sometimes leading to permanent blindness . Other effects include respiratory problems, stomach gas, rise in blood pressure, dizziness, convulsions, fainting, and coma .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is known to bind irreversibly to hepatic and renal proteins and to liver ribosomal RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, oral ingestion of this compound at 50 or 100 mg/kg for 2 years accelerated the development of chronic renal disease in F-344 rats, an effect that contributed to a marked decrease in survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Transgenic rats for mutagenesis were examined for their ability to distinguish mutagenicity of structural isomers, i.e., one is a carcinogen and the other is a non-carcinogen. This compound induces hepatic tumors in male and female rats and mammary and subcutaneous tumors in female rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a degradation product of polyurethane materials produced using toluene diisocyanate . It is also involved in the synthesis of C.I. Basic Yellow 9, an acridine dye .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diaminotoluene is primarily synthesized through the hydrogenation of 2,4-dinitrotoluene. This process involves the use of a nickel catalyst under specific conditions to facilitate the reduction of nitro groups to amino groups . Another laboratory method involves the reduction of 2,4-dinitrotoluene using iron powder .

Industrial Production Methods: In industrial settings, the hydrogenation of 2,4-dinitrotoluene is the preferred method due to its efficiency and scalability. The reaction is typically carried out in a hydrogenation reactor where 2,4-dinitrotoluene is exposed to hydrogen gas in the presence of a nickel catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,6-Diaminotoluene
  • 4,4’-Diaminodiphenylmethane
  • 2,4-Diaminoanisole
  • 3,4-Diaminotoluene
  • 4-Methyl-o-phenylenediamine
  • 2-Methyl-m-phenylenediamine
  • 3,3’-Methylenedianiline
  • 2,3-Diaminotoluene

Uniqueness: 2,4-Diaminotoluene is unique due to its specific arrangement of amino groups on the toluene ring, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it particularly valuable in the synthesis of toluene diisocyanate and various dyes .

Properties

IUPAC Name

4-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3
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InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)N
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Molecular Formula

C7H10N2, Array
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Related CAS

5459-85-8 (mono-hydrochloride), 636-23-7 (di-hydrochloride)
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DSSTOX Substance ID

DTXSID4020402
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Molecular Weight

122.17 g/mol
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Physical Description

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes., Other Solid, Colorless solid; Darkened by air; [ICSC] Gray or brown powder or flakes; [Alfa Aesar MSDS], Solid, COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., Colorless crystalline solid., Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.]
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Boiling Point

558 °F at 760 mmHg (NTP, 1992), 292 °C, 558 °F
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Flash Point

300 °F (NTP, 1992), [ICSC] 149 °C, 149 °C, 300 °F
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Solubility

1 to 5 mg/mL at 70 °F (NTP, 1992), Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide, Soluble in water, alcohol, and ether, Solubility in water, g/100ml at 20 °C: 3.5, Soluble
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Density

1.045 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.26 kg/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.05 (liquid at 212 °F), 1.05 (Liquid at 212 °F)
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Vapor Density

Relative vapor density (air = 1): 4.2
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Vapor Pressure

1 mmHg at 223.7 °F ; 10 mmHg at 305.1 °F (NTP, 1992), 0.00017 [mmHg], VP: 1 mm Hg at 106.5 °C, 1.70X10-4 mm Hg at 25 °C, Vapor pressure, kPa at 106.5 °C: 0.13, 1 mmHg at 224 °F, (224 °F): 1 mmHg
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Impurities

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities.
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Color/Form

Needles from water; crystals from alcohol, Prisms from alcohol, Colorless crystals

CAS No.

95-80-7; 25376-45-8(unspecifiedisomer); 26764-44-3, 95-80-7, 71111-07-4, 91696-44-5
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Melting Point

210 °F (NTP, 1992), 99 °C, 210 °F
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Synthesis routes and methods I

Procedure details

The di-formamide of 2,4-toluene diamine is prepared by either reaction of the diamine with formic acid, with azeotropic removal of water with refluxing toluene, or by reaction of the diamine with phenyl formate in phenol. As in Example 1 above, the di-formamide (5.46 grams, 0.0307 mole) in phenol (17.50 grams, 0.186 mole) is added dropwise to diphenyl carbonate (26.40 grams, 0.123 mole) and heated to 232° C. at 110 mmHg. IS/GC analysis of the overhead (30.55 grams) and pot material (17.42 grams) shows the recovery of 4.004 grams of free 2,4-TDI and 0.277 grams of 2,4-TDI as phenol carbamate (0.0246 moles total TDI, 79.9% yield, based on di-formamide fed).
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.004 g
Type
reactant
Reaction Step Two
Quantity
0.277 g
Type
catalyst
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
di-formamide
Quantity
5.46 g
Type
reactant
Reaction Step Five
Quantity
26.4 g
Type
reactant
Reaction Step Five
Quantity
17.5 g
Type
solvent
Reaction Step Five
[Compound]
Name
material
Quantity
17.42 g
Type
reactant
Reaction Step Six
Yield
79.9%

Synthesis routes and methods II

Procedure details

20 parts toluene, 1.74 parts (0.01 mole) 2,4-toluenediisocyanate, 2.8 parts (0.02 mole) boron trifluoride etherate and 0.40 part (0.02 mole) distilled water were combined and reacted as described in Example 1. The neutralization and isolation procedures described in Example 2 were conducted. 1.17 parts (97% yield) 2,4-toluenediamine were recovered having a melting point of 96° C.-98° C.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Type
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Yield
97%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diaminotoluene
Reactant of Route 2
2,4-Diaminotoluene
Reactant of Route 3
2,4-Diaminotoluene
Reactant of Route 4
2,4-Diaminotoluene
Reactant of Route 5
2,4-Diaminotoluene
Reactant of Route 6
2,4-Diaminotoluene
Customer
Q & A

Q1: What is the main toxicological concern with 2,4-DAT?

A1: 2,4-DAT is a known hepatocarcinogen, meaning it can cause liver cancer. [, ] This has been demonstrated in both rats and mice. []

Q2: What organs are primarily affected by 2,4-DAT toxicity?

A2: The liver is the primary target organ for 2,4-DAT toxicity, exhibiting dose-dependent morphological changes such as centrilobular necrosis. []

Q3: What are the immunological effects of 2,4-DAT exposure?

A3: 2,4-DAT exposure has been shown to decrease IgM and IgG responses to sheep erythrocytes in mice. It also affects natural killer cell activity, serum C3 levels, and phagocytosis by splenic macrophages. []

Q4: Does 2,4-DAT affect host resistance to infections?

A4: Yes, 2,4-DAT exposure has been shown to decrease host resistance to Streptococcus pneumoniae and Listeria monocytogenes in mice. []

Q5: How does the carcinogenic potential of 2,4-DAT compare to its isomers?

A5: 2,4-DAT is a more potent carcinogen than its isomers, such as 2,6-diaminotoluene (2,6-DAT). This difference in carcinogenic potential is likely linked to its ability to induce its own bioactivation through CYP1A induction and its ability to bind to the Ah receptor. []

Q6: How does 2,4-DAT interact with DNA?

A6: 2,4-DAT is metabolized into reactive intermediates that can covalently bind to DNA, primarily at guanine bases. [, ] This interaction is thought to contribute to its carcinogenic potential.

Q7: What enzymes are involved in the metabolic activation of 2,4-DAT?

A7: Both cytochrome P450 enzymes and sulfotransferases play a role in the metabolic activation of 2,4-DAT into DNA-binding metabolites. [] Inhibition of these enzymes reduces DNA binding. []

Q8: Does 2,4-DAT induce unscheduled DNA synthesis (UDS)?

A8: Yes, 2,4-DAT can induce UDS in primary rat hepatocytes, suggesting DNA damage and repair processes. [] This is consistent with its genotoxic properties.

Q9: What is the molecular formula and weight of 2,4-DAT?

A9: The molecular formula of 2,4-DAT is C7H10N2, and its molecular weight is 122.17 g/mol. []

Q10: What spectroscopic techniques are useful for characterizing 2,4-DAT?

A10: Infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to characterize 2,4-DAT and its derivatives. [, , ]

Q11: What analytical methods are used to determine 2,4-DAT levels?

A11: Several methods are available, including gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and capillary electrophoresis. [, , , , ]

Q12: What are the typical sample preparation steps for analyzing 2,4-DAT in food packaging materials?

A12: Common steps include soaking the material in boiling water to extract 2,4-DAT, followed by liquid-liquid extraction with solvents like dichloromethane or ethyl acetate. The extract may be derivatized before analysis. [, , ]

Q13: What is the detection limit for 2,4-DAT using GC-MS/MS?

A13: The reported detection limit for 2,4-DAT using GC-MS/MS can be as low as 0.0002 mg/L. []

Q14: Can 2,4-DAT be biodegraded?

A14: Yes, certain bacterial strains can degrade 2,4-DAT. For instance, a Pseudomonas aeruginosa strain has been shown to reduce DNT to 2,4-DAT and further acetylate it. []

Q15: What is the role of biosurfactants in 2,4-DAT bioremediation?

A15: Biosurfactants can enhance the bioremediation of 2,4-DAT by increasing its bioavailability to degrading microorganisms. []

Q16: What bacterial strain has been shown to grow on 2,4-DAT as a sole carbon and nitrogen source?

A16: A Pseudomonas sp. strain isolated from plastic waste was found to utilize 2,4-DAT as its sole source of energy, carbon, and nitrogen. []

Q17: Are there any industrial applications of 2,4-DAT?

A17: 2,4-DAT is a precursor in the production of toluene diisocyanate (TDI), a key component of polyurethane foams and coatings. [, ]

Q18: Can 2,4-DAT be used to synthesize polymers?

A18: Yes, 2,4-DAT can be used as a monomer for the synthesis of poly(amide-imide)s, which are high-performance polymers with excellent thermal and mechanical properties. []

Q19: What is the significance of the aggregation-induced emission (AIE) properties of oligo(2,4-diaminotoluene)?

A19: Oligo(this compound) exhibits AIE, resulting in enhanced fluorescence in the aggregated state. This property makes it a potential candidate for developing fluorescent chemosensors. []

Q20: Can 2,4-DAT be used in analytical chemistry?

A20: Yes, derivatives of 2,4-DAT, like 5-(5-iodine-2-pyridylazo)-2,4-diaminotoluene (5-I-PADAT), are used as chromogenic reagents in spectrophotometric methods for determining metal ions such as palladium, iridium, and platinum. [, , ]

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